molecular formula C12H5Br5O B047560 2,2',4,4',6-pentabromodiphenyl ether CAS No. 189084-64-8

2,2',4,4',6-pentabromodiphenyl ether

Cat. No.: B047560
CAS No.: 189084-64-8
M. Wt: 564.7 g/mol
InChI Key: NSKIRYMHNFTRLR-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene is a brominated aromatic compound with the molecular formula C12H5Br5O. It is a white, crystalline solid with a molecular weight of 535.13 g/mol and a melting point of 195 °C. This compound is known for its extensive use in various research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

2,2’,4,4’,6-Pentabromodiphenyl Ether, also known as PBDE 100, is a member of the Polybrominated di-Ph ethers (PBDEs), a new class of global, persistent, and toxic contaminants As a brominated flame retardant, it is used in various consumer products to reduce their flammability .

Mode of Action

It is known that pbde 100 is a halogenated organic compound and is very unreactive . The reactivity generally decreases with an increased degree of substitution of halogen for hydrogen atoms .

Biochemical Pathways

One study suggests that the dominant pathways in a closed system are debromination products and pbdf formations . The bimolecular reaction with the hydroxyl radical mainly leads to hydroxylated BDE99s rather than hydroxylated tetrabrominated diphenyl ethers .

Pharmacokinetics

It is known that pbde 100 is insoluble in water , which may impact its bioavailability and distribution in the body.

Result of Action

It is known that pbdes, including pbde 100, are persistent and toxic contaminants . As such, they may have various adverse effects on the environment and potentially on human health.

Action Environment

PBDE 100’s action, efficacy, and stability can be influenced by various environmental factors. For instance, PBDEs can migrate from original products into the surrounding elements, likely disseminating into air, water, sediments, soil, and sludge at places where they are produced, used, or disposed . Furthermore, PBDE 100 is very unreactive , which may affect its stability in different environmental conditions.

Preparation Methods

The synthesis of 1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene typically involves the bromination of phenoxybenzene derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst. Industrial production methods may involve large-scale bromination processes under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Formation of Derivatives: It is used in synthesizing tin and mercury derivatives of benzene, contributing to the field of organometallic chemistry.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene has a wide range of scientific research applications, including:

    Study of Radical Formation: Useful for studying stepwise radical formation in phenoxyl radicals.

    Synthesis of Derivatives: Used in synthesizing tin and mercury derivatives of benzene.

    Zirconium Phosphonate Synthesis: Aids in synthesizing zirconium phosphonates with notable thermal stability and hydrolysis resistance.

    Recyclable Iodine Reagent: Acts as a recyclable iodine reagent for chlorination and oxidation reactions.

    Investigating Antiferromagnetic Exchange: Instrumental in studying antiferromagnetic exchange interactions among spins in certain molecular configurations.

    Applications in Nanotechnology: Used in nanotechnology, polymer processing, and biomedical applications.

    Formation of Organic Frameworks: Utilized in the formation of novel surface covalent organic frameworks.

    Self-Assembly into Columns: Forms molecules that self-assemble into columns, exhibiting various physical properties.

    Electrochemical Applications: Shows chemically reversible oxidations with single-step electron processes per molecule.

Comparison with Similar Compounds

1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene can be compared with other brominated aromatic compounds, such as:

  • 1,3,5-Tribromo-2-(2,3,5-tribromophenoxy)benzene
  • 1,3,5-Tribromo-2-(2,4,5-tribromophenoxy)benzene

These compounds share similar brominated structures but differ in the positioning of the bromine atoms and phenoxy groups, which can lead to variations in their chemical properties and applications.

Conclusion

1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene is a versatile compound with significant applications in scientific research. Its unique chemical properties make it valuable for studying radical formation, synthesizing derivatives, and exploring various fields such as nanotechnology and electrochemistry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various research domains.

Properties

IUPAC Name

1,3,5-tribromo-2-(2,4-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-6-1-2-11(8(15)3-6)18-12-9(16)4-7(14)5-10(12)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKIRYMHNFTRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C=C2Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052689
Record name 2,2',4,4',6-Pentabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037532
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

189084-64-8
Record name BDE 100
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189084-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentabrominated diphenyl ether 100
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4,4',6-Pentabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,4',6-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW2W2K0A6U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037532
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

97 - 98 °C
Record name 1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037532
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of PBDE 100?

A1: The molecular formula of PBDE 100 is C12H5Br5O, and its molecular weight is 564.65 g/mol. []

Q2: What are the spectroscopic characteristics of PBDE 100?

A2: While the provided research doesn't delve into detailed spectroscopic data, it does mention the use of gas chromatography-mass spectrometry (GC-MS) for identifying and quantifying PBDE 100 and its metabolites. [, , , ] This technique helps determine the compound's mass-to-charge ratio and fragmentation patterns, providing valuable information for structural elucidation. Additional research utilizing techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy would be needed for a more complete spectroscopic characterization.

Q3: What is known about the environmental fate and transport of PBDE 100?

A3: PBDE 100 has been detected in various environmental compartments, including water, sediment, and air. [, ] Research suggests that estuaries, with their complex hydrodynamics, play a crucial role in PBDE 100's fate and transport. Atmospheric processes and sediment interactions are also significant factors influencing its distribution. []

Q4: How persistent is PBDE 100 in the environment, and what are the implications?

A4: PBDE 100 is considered a persistent organic pollutant due to its slow degradation rate in the environment. [] This persistence allows it to bioaccumulate in organisms and biomagnify through food webs, posing potential risks to wildlife and human health. [, , ]

Q5: How is PBDE 100 metabolized in living organisms?

A5: Studies show that cytochrome P450 enzymes, specifically P450 2B6, play a major role in metabolizing PBDE 100. [, ] This metabolic process primarily involves hydroxylation, leading to the formation of mono- and di-hydroxylated PBDE metabolites. [, ]

Q6: Which tissues tend to accumulate PBDE 100, and what factors influence bioaccumulation?

A6: Lipophilic tissues, such as adipose tissue, the gastrointestinal tract, skin, liver, and lungs, are the primary sites for PBDE 100 accumulation due to its lipophilic nature. [] Factors influencing bioaccumulation include the rate of exposure, metabolic capacity of the organism, and the presence of other contaminants that may compete for binding sites or affect enzyme activity. [, ]

Q7: Is there evidence of PBDE 100 acting as an Ah receptor agonist or antagonist?

A8: Research indicates that PBDE 100 exhibits very weak Ah receptor (AhR) binding affinity and negligible ability to induce EROD activity, suggesting a minimal contribution to dioxin-like toxicity compared to other environmental contaminants. []

Q8: What are the primary analytical techniques used to detect and quantify PBDE 100?

A9: Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method for analyzing PBDE 100 in various matrices, including biological samples and environmental samples. [, , , ] Solid-phase microextraction (SPME) is often employed as a sample preparation technique prior to GC-MS analysis, enabling the preconcentration of PBDE 100 from complex matrices. [, ]

Q9: What computational chemistry tools are used to study PBDE 100?

A10: The COnductor-like Screening MOdel for Realistic Solvents (COSMO-RS) is a computational tool used to predict the boiling points of PBDE 100 and its metabolites. [] This information, coupled with experimental retention times from GC-MS analysis, assists in the identification of unknown PBDE metabolites. [] Molecular docking studies, utilizing homology models of human P-glycoprotein (ABCB1), provide insights into the binding interactions of PBDE 100 with this efflux transporter, potentially affecting its distribution and elimination from the body. []

Q10: What are some potential alternatives to PBDE 100 as flame retardants?

A11: While the provided research doesn't explicitly discuss alternative flame retardants, it highlights the need for safer and more environmentally friendly options. [, ] Future research should focus on developing and evaluating alternative materials that offer similar fire safety benefits without the persistent and potentially harmful effects of PBDEs.

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